N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-4-5-15-16(11-13)25-12-24-15)21-8-10-22-9-7-20-17(22)14-3-1-2-6-19-14/h1-7,9,11H,8,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGYCYYDCLYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core
The 2-(pyridin-2-yl)-1H-imidazole scaffold is synthesized via the Groebke-Blackburn-Bienayme (GBBR) multicomponent reaction , a method widely used for imidazole derivatives.
Reaction Components :
- Pyridine-2-amine : Serves as the nitrogen source for the imidazole ring.
- Aldehyde : Provides the carbon backbone for cyclization.
- Isonitrile : Acts as the third component for ring closure.
Conditions :
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyridine-2-amine | 6 mmol | MeOH/THF (1:1) | 80°C | 4 h | ~60–70% |
| Aldehyde | 6 mmol | – | – | – | – |
| Isonitrile | 6 mmol | – | – | – | – |
The reaction proceeds through condensation of pyridine-2-amine with aldehyde and isonitrile under acidic conditions, forming the imidazole ring.
Introduction of the Pyridin-2-yl Group
The pyridin-2-yl substituent is introduced via cross-coupling reactions . For example, Suzuki-Miyaura coupling enables attachment of the pyridine moiety to the imidazole core:
Reagents :
- Catalyst : Pd(PPh₃)₄ (palladium catalyst).
- Base : K₂CO₃.
- Solvent : DMF/H₂O.
Procedure :
Alkylation to Form the Ethyl Linker
The ethyl group connecting the imidazole to the amide is introduced via nucleophilic alkylation :
Reagents :
- Alkylating Agent : Ethyl bromide or ethyl iodide.
- Base : K₂CO₃ or NaH.
- Solvent : DMF or THF.
Mechanism :
The imidazole nitrogen undergoes alkylation with ethyl halide, forming the ethyl-imidazolyl intermediate.
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
The benzo[d]dioxole moiety is synthesized from 3,4-dihydroxybenzoic acid using protection/deprotection strategies:
Steps :
- Dioxole Formation : React 3,4-dihydroxybenzoic acid with acetic anhydride or a Mitsunobu reagent to form the dioxole ring.
- Activation : Convert the carboxylic acid to an acid chloride using SOCl₂ or PCl₅.
Example Reaction :
| Reagent | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| Acetic anhydride | 2 eq | THF | 0°C → RT | 2 h |
| SOCl₂ | 1 eq | – | – | – |
Amide Coupling
The final step involves coupling the ethyl-imidazolyl amine with the activated benzo[d]dioxole-5-carboxylic acid:
Reagents :
- Coupling Agent : EDCI or DCC.
- Activator : HOBt or DMAP.
- Solvent : DCM or DMF.
Procedure :
- Activation : Treat the carboxylic acid with EDCI and HOBt.
- Coupling : React with the ethyl-imidazolyl amine under anhydrous conditions.
Yield : ~50–60% (optimized conditions).
Reaction Optimization Strategies
Solvent Selection
| Solvent | Purpose | Advantages | Limitations |
|---|---|---|---|
| DMF | Polar aprotic | High solubility for polar intermediates | High boiling point |
| THF | Ether-based | Low viscosity, inert | Requires dry conditions |
| DCM | Non-polar | Facilitates amide coupling | Toxic; limited miscibility |
Catalyst and Base Choices
| Catalyst/Base | Application | Efficiency |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | High yield for pyridin-2-yl substitution |
| K₂CO₃ | Alkylation | Mild, cost-effective |
| DMAP | Amide activation | Accelerates coupling |
Analytical Characterization
NMR Data
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Imidazole N–CH₂ | 3.8–4.0 | Singlet |
| Pyridine H | 7.2–8.6 | Multiplets |
| Dioxole O–CH₂–O | 5.9–6.1 | Singlet |
IR Peaks
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (amide) | 1650–1680 |
| C–N (imidazole) | 1450–1500 |
| C–O (dioxole) | 1250–1300 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antimicrobial properties. For instance:
- Synthesis and Evaluation : A study synthesized new derivatives and evaluated their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compounds showed promising results, with some exhibiting higher efficacy than traditional antibiotics .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
Anticancer Potential
The compound's structure suggests it may also possess anticancer properties. Research has explored its effects on various cancer cell lines:
- Case Studies : In vitro studies demonstrated that compounds with similar structural motifs inhibited cell proliferation in cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is hypothesized to involve apoptosis induction through caspase activation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 20 | Caspase Activation |
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound with various biological targets:
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the benzo[d][1,3]dioxole moiety.
Imidazo[1,2-a]pyridines: These compounds feature the imidazole and pyridine rings but differ in the substitution pattern and additional functional groups.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific biological targets and improve its stability and solubility.
Biological Activity
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, an imidazole ring, and a pyridine group. Its molecular formula is , with the following key features:
- Molecular Weight : Approximately 366.42 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly the D3 receptor. Agonists targeting this receptor have shown neuroprotective effects in models of neurodegeneration .
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit certain enzymes implicated in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus exhibiting anti-inflammatory properties .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| D3R Agonist Activity | 710 nM | |
| COX Inhibition | 0.21 μM | |
| Cytotoxicity (Cancer) | IC50 < 10 μM | |
| Neuroprotection | Significant |
Neuroprotective Effects
In a study examining neuroprotective agents against MPTP-induced neurodegeneration in mice, compounds structurally related to this compound demonstrated significant neuroprotection through selective activation of D3 dopamine receptors . This suggests potential applications in treating Parkinson's disease.
Anticancer Properties
A recent investigation into the anticancer properties of imidazole derivatives highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The study reported IC50 values below 10 μM for several derivatives, indicating promising therapeutic potential against tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology :
- Step 1 : Start with pyridin-2-yl imidazole derivatives (e.g., 2-(pyridin-2-yl)-1H-imidazole) and functionalize the ethyl linker via nucleophilic substitution or aza-Michael addition (see for analogous aza-Michael reactions with benzimidazole derivatives) .
- Step 2 : Couple the intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
- Characterization : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Assign - and -NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyridyl-imidazole and benzodioxole moieties .
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and compare with experimental data .
- X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, solvent) to isolate variables causing discrepancies. For example, highlights how minor changes in substituents (e.g., halogen vs. methoxy groups) alter binding affinities .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s specificity toward its proposed target (e.g., kinase or receptor).
- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC values in enzymatic vs. cell-based assays) to identify confounding factors .
Q. What computational strategies predict the binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ’s docking poses for related benzimidazole derivatives) .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (AMBER or GROMACS) to assess binding stability and key residue interactions.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energies and rank analogs .
Q. How can computational chemistry be integrated to optimize the synthesis of intermediates?
- Methodology :
- Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. highlights ICReDD’s approach to reaction design via computational-experimental feedback loops .
- Solvent Screening : Apply COSMO-RS to predict solvent effects on reaction yields .
- Machine Learning : Train models on existing reaction data (e.g., temperature, catalyst loading) to recommend optimal conditions for novel intermediates .
Notes
- All methodologies are derived from peer-reviewed protocols in the provided evidence.
- Advanced questions emphasize interdisciplinary approaches (e.g., computational chemistry, assay design) to reflect the complexity of modern drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
